6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Description
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound . The molecular formula is C16H11NO3F2S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinolinone core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a 3-methylphenyl group .Scientific Research Applications
Chemical and Structural Analysis
Chemical Transformations and Synthesis
Research on quinolin-4(1H)-one derivatives has revealed various chemical transformations and synthesis methods. For instance, 3-amino-2-quinolones have been explored for antimalarial drug development, involving acylation with acyl chloride, sulfonyl chloride, and acetic anhydride (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003). Similarly, dihydroisoindoloquinolin-11-ones were synthesized via solvent-free catalytic reactions, highlighting the compound's versatility in organic synthesis (Merchán Arenas & Kouznetsov, 2014).
Novel Synthesis Methods
A study on the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes led to the development of 4-sulfonyl quinoline-2(1H)-ones, showcasing innovative approaches to synthesizing quinolinone derivatives (Zhai, Zhou, Liu, Leng, Zhang, Li, Wang, & Zhu, 2022).
Biological and Medicinal Research
Antibacterial Applications
A potent broad-spectrum antibacterial isothiazoloquinolone was synthesized using 2-sulfonylquinolone as a key intermediate. This compound showed efficacy against resistant organisms like MRSA, highlighting the medicinal potential of quinolin-4(1H)-one derivatives (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Anticancer Research
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and evaluated as anticancer agents. They demonstrated potent cytotoxicity against tumor cell lines, indicating their potential as anticancer leads (Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013).
Chemical Characterization and Analysis
Structural Analysis
Quinolinones like 4-quinolinones have been extensively studied for their chemical properties, adaptability, and applications across various fields. The structural characterization of quinolinone derivatives provides insights into their potential applications in medicine and engineering (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019).
Synthetic Pathways and Applications
Studies on the synthesis of quinolinone derivatives reveal versatile pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and biochemical research (Nosova, Lipunova, Slepukhin, & Charushin, 2013).
Properties
IUPAC Name |
6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFZEEMWWVYFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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